molecular formula C7H3BrClNO3 B3285674 2-Bromo-5-nitrobenzoyl chloride CAS No. 80887-01-0

2-Bromo-5-nitrobenzoyl chloride

Cat. No. B3285674
CAS RN: 80887-01-0
M. Wt: 264.46 g/mol
InChI Key: ZXJNUFQVJRBJJY-UHFFFAOYSA-N
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Description

“2-Bromo-5-nitrobenzoyl chloride” is a chemical compound with the CAS Number: 80887-01-0 . It has a molecular weight of 264.46 . The compound is in powder form and is used for research and development purposes .


Physical And Chemical Properties Analysis

“2-Bromo-5-nitrobenzoyl chloride” has a melting point of 62-64°C . It is stored at a temperature of 4°C .

Scientific Research Applications

Kinetic Studies in Solvolysis

Detection Enhancement in LC-MS

The compound has been used to improve detection responses in liquid chromatography–mass spectrometry (LC–MS). Higashi et al. (2006) investigated a procedure for determining estrogens in biological fluids using LC–MS combined with derivatization. They found that 4-nitrobenzoyl chloride, a compound structurally similar to 2-bromo-5-nitrobenzoyl chloride, significantly increased detection responses when used as a derivatization agent (Higashi et al., 2006).

Synthesis of Chemical Compounds

2-Bromo-5-nitrobenzoyl chloride is a starting material in the synthesis of various chemical compounds. For instance, Melani et al. (1984) utilized 2-nitrobenzoyl chloride, a related compound, for the preparation of pyrazolo[5,1-c][1,4]benzodiazepines, indicating the potential of 2-bromo-5-nitrobenzoyl chloride in similar synthetic processes (Melani, Cecchi, & Filacchioni, 1984).

Fluorescence Studies

Ji Chang–you (2012) conducted a study on the fluorescence properties of a dinuclear Zn(II) complex synthesized using a compound similar to 2-bromo-5-nitrobenzoyl chloride. This suggests the potential application of 2-bromo-5-nitrobenzoyl chloride in the study of fluorescence properties of various compounds (Ji Chang–you, 2012).

Reactivity Control in Micelles and Vesicles

The compound has been implicated in studies focusing on reactivity control in micelles and surfactant vesicles. For example, Fendler & Hinze (1981) explored the kinetics and mechanism of base-catalyzed hydrolysis of 5,5'-dithiobis(2-nitrobenzoic acid) in different solvent systems, providing a context where similar compounds like 2-bromo-5-nitrobenzoyl chloride could be studied for their reactivity in such systems (Fendler & Hinze, 1981).

Safety and Hazards

The compound is classified as dangerous with hazard statements H302, H312, H314, H332, H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

“2-Bromo-5-nitrobenzoyl chloride” is a versatile chemical compound with diverse applications in scientific research. It is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . Therefore, it has potential for further exploration in the field of medicinal chemistry.

properties

IUPAC Name

2-bromo-5-nitrobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO3/c8-6-2-1-4(10(12)13)3-5(6)7(9)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJNUFQVJRBJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-nitrobenzoyl chloride

CAS RN

80887-01-0
Record name 2-bromo-5-nitrobenzoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-5-nitrobenzoic acid (1.00 g, 4.06 mmol) in methylene chloride (15 mL) is added oxalyl chloride (1.42 mL, 16.24 mmol) followed by 1 drop DMF. Addition of DMF results in vigorous gas evolution. After 1.5 h, the reaction mixture is concentrated under reduced pressure to give an oil which is used as is without purification.
Quantity
1 g
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reactant
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1.42 mL
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reactant
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15 mL
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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